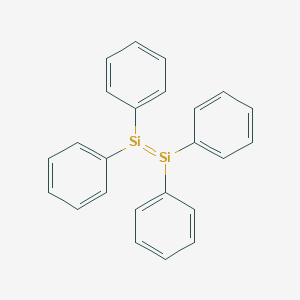

1,1,2,2-Tetraphenyldisilane

Description

The exact mass of the compound 1,1,2,2-Tetraphenyldisilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,2,2-Tetraphenyldisilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetraphenyldisilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenylsilylidene(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNWOAYQXBHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](=[Si](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403893 | |

| Record name | ACMC-1CCS8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16343-18-3 | |

| Record name | ACMC-1CCS8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetraphenyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1,2,2-Tetraphenyldisilane via Reductive Coupling of Dichlorodiphenylsilane

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1,1,2,2-tetraphenyldisilane, a valuable organosilicon compound. The synthesis is achieved through the reductive coupling of dichlorodiphenylsilane, a common and cost-effective starting material. This document delves into the underlying reaction mechanism, offers a field-proven, step-by-step laboratory procedure, discusses critical safety considerations, and outlines methods for the characterization and purification of the final product. Designed for researchers and professionals in chemical synthesis and materials science, this guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction and Significance

Organodisilanes, compounds containing a silicon-silicon single bond, are fundamental building blocks in organosilicon chemistry and materials science. Among these, 1,1,2,2-tetraphenyldisilane serves as a key precursor for the synthesis of more complex silicon-containing molecules and polymers. Its phenyl substituents impart thermal stability and unique electronic properties, making its derivatives relevant in fields ranging from polymer chemistry to electronics. The synthesis from dichlorodiphenylsilane is a classic example of a Wurtz-type coupling reaction, a foundational method for forming Si-Si bonds.[1] Understanding this transformation is crucial for any scientist working with silicon-based materials. This guide provides an authoritative and practical framework for its successful execution in a laboratory setting.

The Wurtz-Fittig Reaction Mechanism

The synthesis of 1,1,2,2-tetraphenyldisilane from dichlorodiphenylsilane is a reductive self-coupling reaction, analogous to the classic Wurtz-Fittig reaction.[2] The transformation is achieved by treating the chlorosilane with a potent reducing agent, typically an alkali metal like sodium or lithium, in an anhydrous, aprotic solvent.[3] The mechanism is complex and can proceed through two primary, competing pathways: a radical mechanism and an organo-alkali (ionic) mechanism.[2]

Causality of Mechanistic Pathways:

The choice of solvent and the nature of the alkali metal surface can influence which pathway predominates. A finely dispersed sodium suspension in a solvent like toluene or THF provides a large surface area for electron transfer, which is crucial for initiating the reaction.[4]

-

Radical Pathway: A single electron is transferred from the sodium metal surface to the silicon-chlorine bond of dichlorodiphenylsilane. This results in the homolytic cleavage of the Si-Cl bond, generating a diphenylchlorosilyl radical and a sodium chloride salt. Two of these silyl radicals can then dimerize to form the desired Si-Si bond of 1,1,2,2-tetraphenyldisilane.[5]

-

Organo-Alkali (Ionic) Pathway: This pathway involves a two-electron transfer process. The first electron transfer forms the silyl radical as before. A second, rapid electron transfer to the silyl radical generates a highly nucleophilic diphenylchlorosilyl anion (a silyl-sodium species).[4] This potent nucleophile then attacks the electrophilic silicon center of a second dichlorodiphenylsilane molecule in an SN2-type displacement of a chloride ion, forming the Si-Si bond.[4]

Both pathways effectively lead to the same product, and it is likely that both operate concurrently during the reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the rationale behind each step is explained to ensure a higher probability of success and safety.

Reagent and Equipment Data

| Reagent/Equipment | Properties | Supplier Example | Rationale for Choice/Use |

| Dichlorodiphenylsilane (Ph₂SiCl₂) | M.W.: 253.20 g/mol ; b.p.: 305 °C; Density: 1.204 g/mL; Moisture sensitive, corrosive.[2] | Sigma-Aldrich | The primary precursor for the synthesis. Must be handled under inert conditions. |

| Sodium (Na) Metal | M.W.: 22.99 g/mol ; Highly reactive with water and protic solvents. Stored under mineral oil.[4] | Sigma-Aldrich | The reducing agent. Using a dispersion increases the surface area and reaction rate. |

| Toluene | Anhydrous grade (<50 ppm H₂O); b.p.: 111 °C. | Fisher Scientific | A suitable high-boiling, aprotic solvent that allows for reflux temperatures to drive the reaction. Must be thoroughly dried. |

| Tetrahydrofuran (THF) | Anhydrous grade (<50 ppm H₂O); b.p.: 66 °C. | Sigma-Aldrich | An alternative aprotic solvent. Often used, but its lower boiling point may result in longer reaction times. Must be thoroughly dried. |

| Three-neck round-bottom flask | 500 mL, equipped with condenser, dropping funnel, and nitrogen/argon inlet. | VWR | Standard apparatus for reactions requiring inert atmosphere and controlled addition of reagents. All glassware must be rigorously flame-dried.[6] |

| Mechanical Stirrer | Provides efficient stirring for heterogeneous mixtures (sodium dispersion). | IKA | Ensures good contact between the sodium metal and the dissolved chlorosilane. |

Step-by-Step Synthesis Workflow

Critical Prerequisite: This entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. All glassware must be oven- or flame-dried immediately before use to remove any adsorbed moisture.[6]

Procedure:

-

Preparation of Sodium Dispersion: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 200 mL of anhydrous toluene. Add sodium metal (5.3 g, 0.23 mol, 2.2 equivalents) cut into small pieces.

-

Causality: Using a stoichiometric excess of the reducing agent ensures the complete conversion of the dichlorodiphenylsilane. Toluene is chosen for its high boiling point, which is necessary to melt the sodium.

-

-

Heat the mixture to reflux (approx. 111 °C) with vigorous stirring. The sodium will melt (m.p. 97.8 °C) and the strong agitation will break it into a fine, sand-like dispersion.

-

Causality: A dispersion dramatically increases the reactive surface area of the sodium, leading to a more controlled and efficient reaction compared to using large chunks of the metal.[4]

-

-

Once a fine dispersion is formed, turn off the heating and allow the mixture to cool to room temperature while maintaining vigorous stirring to prevent the sodium particles from coalescing.

-

Reductive Coupling Reaction: In a separate, dry dropping funnel, prepare a solution of dichlorodiphenylsilane (25.3 g, 0.10 mol, 1.0 equivalent) in 50 mL of anhydrous toluene.

-

Once the sodium dispersion has cooled, begin the dropwise addition of the dichlorodiphenylsilane solution to the vigorously stirred mixture over a period of approximately 1 hour. The reaction is exothermic, and the mixture may turn a dark purple or grey color, indicating the progress of the reaction.[6]

-

Causality: A slow, controlled addition is critical to manage the exothermicity of the reaction and to minimize side reactions, such as polymerization.

-

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours to ensure the reaction goes to completion.

-

Work-up and Product Isolation: Cool the reaction mixture to 0 °C using an ice bath.

-

EXTREME CAUTION: Slowly and carefully add 20 mL of isopropanol dropwise to quench any unreacted sodium metal. This is a highly exothermic and vigorous reaction that will produce hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

-

Causality: Quenching is a critical safety step. Isopropanol is a mild proton source that reacts with the remaining active sodium in a more controlled manner than water.

-

-

Once the quenching is complete (i.e., no more gas evolution), filter the mixture through a pad of Celite to remove the finely divided sodium chloride byproduct and any other insoluble materials. Wash the filter cake with an additional 50 mL of toluene to recover any trapped product.

-

Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude 1,1,2,2-tetraphenyldisilane as a solid.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot toluene and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 1,1,2,2-tetraphenyldisilane.

| Analysis Technique | Expected Results | Rationale |

| ¹H NMR (CDCl₃) | Complex multiplet in the aromatic region (approx. δ 7.2-7.8 ppm) integrating to 20H. A singlet in the Si-H region (approx. δ 5.0-5.5 ppm) integrating to 2H. | Confirms the presence of the phenyl groups and the Si-H bonds. The integration ratio is key to confirming the structure. |

| ²⁹Si NMR (CDCl₃) | A signal in the range of δ -15 to -40 ppm is expected for disilanes of this type.[4][7] The specific shift will be characteristic of the Ph₂(H)Si- group. | Directly probes the silicon environment and confirms the formation of the Si-Si bond. The chemical shift is sensitive to the substituents on the silicon atoms.[6] |

| Melting Point | Literature values can be used for comparison to assess purity. | A sharp melting point close to the literature value indicates high purity. |

| FT-IR (KBr Pellet) | Characteristic peaks for Si-H stretching (approx. 2100-2200 cm⁻¹), Si-Ph bonds, and aromatic C-H stretching. | Confirms the presence of key functional groups in the molecule. |

Safety and Hazard Management

This synthesis involves highly reactive and hazardous materials. A thorough risk assessment must be performed before commencing any work.

-

Dichlorodiphenylsilane: Is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas.[8] It causes severe skin burns and eye damage.[9] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Sodium Metal: Is extremely water-reactive and can ignite spontaneously in air, especially when finely divided.[4] It causes severe burns upon contact with skin. Handle only under an inert atmosphere or under a layer of mineral oil. Never use water to extinguish a sodium fire; use a Class D fire extinguisher (or dry sand).

-

Toluene: Is a flammable liquid and can cause irritation. Work in a well-ventilated fume hood and avoid sources of ignition.

-

Quenching Procedure: The quenching of excess sodium with isopropanol is the most hazardous step of the work-up. It must be done slowly, at a low temperature (0 °C), and with extreme caution, as the reaction is vigorous and produces flammable hydrogen gas.

Conclusion

The Wurtz-type reductive coupling of dichlorodiphenylsilane provides a reliable and fundamental method for the synthesis of 1,1,2,2-tetraphenyldisilane. By understanding the underlying mechanistic principles, adhering to strict anhydrous and inert atmosphere techniques, and exercising extreme caution during the handling of reactive reagents, researchers can successfully and safely prepare this valuable organosilicon intermediate. The protocol and insights provided in this guide serve as a robust foundation for the practical application of this important chemical transformation.

References

-

Wurtz Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wurtz reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Sonochemical Synthesis of Polysilylenes by Reductive Coupling of Disubstituted Dichlorosilanes with Alkali Metals. (1994). DTIC. Retrieved from [Link]

-

Wurtz Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Wurtz reaction. (2023). Wikipedia. Retrieved from [Link]

-

The 29Si NMR chemical shifts of selected chemical species. (n.d.). ResearchGate. Retrieved from [Link]

-

Wurtz Reaction. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2022). Journal of the American Chemical Society. Retrieved from [Link]

-

Haloalkanes: Wurtz reaction - lithium organyls. (n.d.). PHYWE. Retrieved from [Link]

-

29Si NMR chemical shifts of silane derivatives. (2002). ScienceDirect. Retrieved from [Link]

-

(29Si) Silicon NMR. (n.d.). Pascal-Man. Retrieved from [Link]

-

Alkali Metals. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. (2022). PMC - NIH. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 3. spegroup.ru [spegroup.ru]

- 4. unige.ch [unige.ch]

- 5. pascal-man.com [pascal-man.com]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,4,4-Tetra-tert-butyl-1,4-dichloro-2,2,3,3-tetraphenyltetrasilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Formation of 1,1,2,2-Tetraphenyldisilane

This guide provides a comprehensive exploration of the primary mechanisms governing the formation of 1,1,2,2-tetraphenyldisilane, a significant organosilicon compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, offering not only procedural details but also a deep dive into the underlying mechanistic principles. The synthesis of the Si-Si bond is a cornerstone of organosilane chemistry, and understanding the nuances of these reactions is critical for the rational design and synthesis of novel silicon-containing molecules.

Introduction: The Significance of the Si-Si Bond in Aryldisilanes

The silicon-silicon bond is a unique functional group that imparts distinct electronic and steric properties to molecules. In aryldisilanes such as 1,1,2,2-tetraphenyldisilane, the interaction between the σ-electrons of the Si-Si bond and the π-systems of the phenyl groups leads to interesting photophysical and electronic behaviors. These characteristics make such compounds valuable as precursors for silicon-based polymers, in materials science, and as reagents in organic synthesis. The formation of this bond can be achieved through several key methodologies, each with its own mechanistic intricacies and practical considerations. This guide will focus on the two most prevalent and mechanistically distinct pathways: the reductive coupling of silyl halides and the dehydrogenative coupling of hydrosilanes.

Reductive Coupling of Chlorodiphenylsilane: A Wurtz-Type Approach

The reductive coupling of silyl halides with alkali metals is a classic and widely employed method for the formation of Si-Si bonds, analogous to the Wurtz reaction in carbon chemistry.[1] In the case of 1,1,2,2-tetraphenyldisilane, this involves the reaction of chlorodiphenylsilane with a potent reducing agent, typically an alkali metal like sodium.

Mechanistic Considerations: Silyl Radicals versus Silyl Anions

The precise mechanism of the Wurtz-type coupling of silyl halides has been a subject of considerable discussion, with evidence supporting both radical and anionic pathways. The reaction is initiated by a single-electron transfer (SET) from the surface of the alkali metal to the chlorodiphenylsilane molecule.

Radical Pathway:

The initial SET generates a diphenylsilyl radical and a chloride anion. Two of these silyl radicals can then dimerize to form the Si-Si bond of 1,1,2,2-tetraphenyldisilane.

-

Step 1: Single-Electron Transfer (SET) Ph₂SiHCl + Na → [Ph₂SiH]• + NaCl

-

Step 2: Radical Dimerization 2 [Ph₂SiH]• → Ph₂(H)Si-Si(H)Ph₂

Anionic Pathway:

Alternatively, the initially formed silyl radical can undergo a second SET from another sodium atom to form a highly reactive diphenylsilyl anion. This silyl anion can then act as a nucleophile, attacking a second molecule of chlorodiphenylsilane in an Sₙ2-type reaction to form the disilane.

-

Step 1: First Single-Electron Transfer (SET) Ph₂SiHCl + Na → [Ph₂SiH]• + NaCl

-

Step 2: Second Single-Electron Transfer (SET) [Ph₂SiH]• + Na → [Ph₂SiH]⁻Na⁺

-

Step 3: Nucleophilic Substitution [Ph₂SiH]⁻Na⁺ + Ph₂SiHCl → Ph₂(H)Si-Si(H)Ph₂ + NaCl

The prevailing mechanism is often influenced by the reaction conditions, such as the solvent and the nature of the alkali metal. Non-polar solvents may favor a radical pathway, while polar aprotic solvents can stabilize the silyl anion intermediate.

Experimental Protocol: Reductive Coupling with Sodium Dispersion

The use of a high-surface-area sodium dispersion is crucial for achieving efficient and reproducible results in this heterogeneous reaction.

Materials:

-

Chlorodiphenylsilane (Ph₂SiHCl)

-

Sodium metal

-

Toluene (anhydrous)

-

Isopropanol

-

Hexane

Procedure:

-

A dispersion of sodium metal in toluene is prepared by heating sodium in toluene above its melting point with vigorous stirring, followed by cooling.

-

To a stirred suspension of the sodium dispersion in anhydrous toluene under an inert atmosphere (e.g., argon), a solution of chlorodiphenylsilane in toluene is added dropwise at a controlled temperature.

-

The reaction mixture is stirred at an elevated temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the starting material using techniques like gas chromatography (GC).

-

After completion, the reaction is cooled to room temperature, and the excess sodium is quenched by the careful addition of isopropanol.

-

The mixture is then filtered to remove the sodium chloride byproduct and any unreacted sodium.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as hexane or ethanol, to afford 1,1,2,2-tetraphenyldisilane as a white crystalline solid.

Dehydrogenative Coupling of Diphenylsilane: A Catalytic Approach

An increasingly popular and more atom-economical method for Si-Si bond formation is the dehydrogenative coupling of hydrosilanes, catalyzed by transition metal complexes.[2] This approach avoids the use of stoichiometric amounts of highly reactive and potentially hazardous alkali metals. For the synthesis of 1,1,2,2-tetraphenyldisilane, diphenylsilane (Ph₂SiH₂) serves as the starting material.

Mechanistic Insights: The Role of Transition Metal Catalysts

A variety of transition metal complexes, particularly those of the late transition metals such as rhodium, iridium, and platinum, have been shown to be effective catalysts for this transformation. The catalytic cycle is generally believed to proceed through a series of oxidative addition and reductive elimination steps.

Proposed Catalytic Cycle (Rhodium Catalyst):

-

Oxidative Addition: The active catalyst, often a low-valent rhodium(I) species, reacts with a molecule of diphenylsilane via oxidative addition of a Si-H bond to form a rhodium(III) silyl hydride intermediate.

-

Second Oxidative Addition or σ-Bond Metathesis: This intermediate can then react with a second molecule of diphenylsilane. This can occur through another oxidative addition to form a rhodium(V) intermediate, or more likely, through a σ-bond metathesis step where a Si-H bond of the incoming diphenylsilane interacts with the rhodium center, leading to the formation of a Si-Si bond and the release of dihydrogen.

-

Reductive Elimination: The newly formed disilane is then eliminated from the rhodium center, regenerating the active catalyst and completing the cycle.

An alternative mechanism that has been proposed involves the formation of a silylene intermediate ([Ph₂Si:]), which can then insert into the Si-H bond of another diphenylsilane molecule.[3]

Sources

The Dawn of Polysilanes: Unraveling the Early Studies and Discovery of 1,1,2,2-Tetraphenyldisilane

A Technical Guide for Researchers in Organosilicon Chemistry

Introduction: The Quest for Silicon's Chains

In the landscape of modern chemistry, the unique properties of organosilicon compounds, particularly polysilanes, have carved a significant niche, finding applications in fields ranging from polymer science to electronics. However, the journey to understanding and harnessing these silicon-backbone molecules was a meticulous process, built upon the foundational work of pioneering chemists in the late 19th and early 20th centuries. This technical guide delves into the nascent stages of organosilicon chemistry, focusing on the early investigations and seminal discoveries that led to the synthesis and characterization of a key molecule in this class: 1,1,2,2-tetraphenyldisilane. We will traverse the historical context, from the initial explorations of silicon's bonding capabilities to the definitive synthetic protocols that laid the groundwork for the burgeoning field of polysilane chemistry.

The story of 1,1,2,2-tetraphenyldisilane is intrinsically linked to the broader quest to understand if silicon, carbon's heavier sibling in Group 14, could form stable, chain-like structures akin to the vast and diverse world of organic compounds. The early pioneers in this field were driven by fundamental questions about chemical bonding and the periodic trends in elemental properties.

The Pioneering Era of Frederic Kipping: Laying the Foundation

The early 20th century was a period of intense exploration in the realm of organosilicon chemistry, with British chemist Frederic Stanley Kipping at the forefront of this scientific frontier.[1][2][3] Kipping's extensive work, spanning over four decades, systematically investigated the synthesis and reactivity of a vast array of organosilicon compounds.[4][5] While he is widely credited with coining the term "silicone," his research also laid the crucial groundwork for the synthesis of compounds with direct silicon-silicon bonds.[2][4]

Kipping's primary method for forming silicon-carbon bonds involved the use of Grignard reagents, a revolutionary tool at the time.[4] However, for the creation of silicon-silicon bonds, he and his contemporaries often turned to the Wurtz-type coupling reaction.[6] This reaction, involving the reductive coupling of organohalosilanes with alkali metals like sodium, became a cornerstone for the synthesis of polysilanes.

While a singular publication by Kipping explicitly detailing the isolation and characterization of 1,1,2,2-tetraphenyldisilane remains elusive in initial broad searches, his extensive work on the reaction of diphenyldichlorosilane with sodium strongly suggests its formation as a product.[1] His meticulous studies on the hydrolysis products of these reactions provided the first glimpses into the complex structures that could be formed.

The Definitive Synthesis and Characterization by Gilman and Winkler

While Kipping's pioneering work opened the door, it was the meticulous research of American chemist Henry Gilman and his collaborator Hans J. S. Winkler in the mid-20th century that provided a definitive and well-characterized synthesis of what they termed "sym-tetraphenyldisilane," which corresponds to the 1,1,2,2-isomer. Their 1961 publication in the Journal of Organic Chemistry, titled "Preparation and Reactions of sym-Tetraphenyldisilane," stands as a landmark paper in the field.

Gilman, a titan in the field of organometallic chemistry, brought a new level of rigor and systematic study to the synthesis and reactivity of organosilicon compounds.[7][8] The work by Winkler and Gilman not only provided a reliable method for the preparation of 1,1,2,2-tetraphenyldisilane but also explored its subsequent reactions, further elucidating the nature of the Si-Si bond.

Experimental Protocol: A Classic Wurtz-Fittig Approach to 1,1,2,2-Tetraphenyldisilane

The following protocol is a reconstruction based on the methodologies prevalent during the mid-20th century and informed by the work of Gilman and his contemporaries. It represents a classic approach to the synthesis of 1,1,2,2-tetraphenyldisilane.

Objective: To synthesize 1,1,2,2-tetraphenyldisilane via the reductive coupling of diphenyldichlorosilane using sodium metal.

Materials:

-

Diphenyldichlorosilane (highly purified)

-

Sodium metal (finely cut or as a dispersion)

-

Anhydrous toluene or xylene (as solvent)

-

An inert atmosphere apparatus (e.g., a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet)

-

Standard laboratory glassware for filtration, washing, and recrystallization

-

Petroleum ether or hexane for washing and recrystallization

Procedure:

-

Apparatus Setup: A rigorously dried three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet to maintain an inert atmosphere.

-

Reagent Addition: The flask is charged with anhydrous toluene or xylene, followed by the addition of finely cut sodium metal or a sodium dispersion. The mixture is heated to the melting point of sodium (for toluene, this requires external heating to reflux) to create a finely dispersed metallic surface, and then allowed to cool while stirring vigorously to maintain the dispersion.

-

Slow Addition of Silane: A solution of freshly distilled diphenyldichlorosilane in the same anhydrous solvent is added dropwise to the stirred sodium dispersion at a rate that maintains a controllable reaction. The reaction is exothermic, and the rate of addition should be managed to prevent an uncontrolled reflux.

-

Reaction and Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature with continuous stirring for several hours to ensure the completion of the reaction. The formation of a voluminous white precipitate of sodium chloride will be observed.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is cautiously treated with a proton source, such as moist ether or ethanol, to quench any unreacted sodium. The mixture is then filtered to remove the sodium chloride precipitate.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The solid residue is then purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether or hot toluene, to afford crystalline 1,1,2,2-tetraphenyldisilane.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1,1,2,2-tetraphenyldisilane.

Early Characterization of 1,1,2,2-Tetraphenyldisilane

In the era of Kipping and the early work of Gilman, the tools available for structural elucidation were limited compared to the sophisticated spectroscopic techniques of today. The characterization of newly synthesized compounds relied heavily on a combination of physical property measurements and chemical derivatization.

| Property | Early Reported Values | Modern Accepted Values | Method of Determination (Historical Context) |

| Melting Point | Varies in early literature | ~135-138 °C | Kofler hot-stage microscope or similar melting point apparatus. Purity was often inferred from a sharp melting point. |

| Molecular Formula | C₂₄H₂₂Si₂ | C₂₄H₂₂Si₂ | Elemental analysis (combustion analysis) to determine the percentage composition of Carbon and Hydrogen. Silicon content was often determined by difference or through specific analytical procedures. |

| Molecular Weight | Inferred from colligative properties | 390.69 g/mol | Cryoscopy (freezing point depression) or ebullioscopy (boiling point elevation) were common methods for determining the molecular weight of non-volatile solutes. |

| Solubility | Soluble in aromatic hydrocarbons (benzene, toluene), chloroform; sparingly soluble in ethers and alcohols. | Consistent with early reports. | Determined by simple solubility tests in a range of common laboratory solvents. |

| Appearance | Colorless, crystalline solid | White to off-white crystalline solid | Visual observation. |

Early structural confirmation would have also relied on chemical reactions. For instance, cleavage of the Si-Si bond with halogens or hydrogen halides, followed by identification of the resulting diphenylhalosilane derivatives, would provide strong evidence for the disilane structure.

The Significance of the Discovery

The successful synthesis and characterization of 1,1,2,2-tetraphenyldisilane, and other related polysilanes, was a pivotal moment in the development of organosilicon chemistry. It provided concrete evidence that silicon atoms could indeed be linked together to form stable chains, opening up a new realm of chemical possibilities. This discovery not only fueled further academic inquiry into the fundamental properties of the Si-Si bond but also laid the intellectual foundation for the eventual development of a vast array of polysilane-based materials with unique and valuable electronic and photophysical properties.

The early struggles and ultimate triumphs in the synthesis of this seemingly simple molecule serve as a testament to the ingenuity and perseverance of the pioneers of organosilicon chemistry. Their work continues to inspire and inform the research of scientists and drug development professionals today, as the versatile chemistry of the silicon-silicon bond is explored in ever more complex and functional molecular architectures.

References

- Kipping, F. S. (1924). Organic derivatives of silicon. Part XXVII. The so-called siliconics. Journal of the Chemical Society, Transactions, 125, 2291-2297.

-

Wikipedia. (n.d.). Frederic Kipping. Retrieved from [Link]

-

Britannica. (n.d.). Frederic Stanley Kipping. Retrieved from [Link]

- EBSCO. (n.d.). Kipping Discovers Silicones. Retrieved from a general EBSCO search on the topic.

-

Encyclopedia.com. (n.d.). Frederick Kipping Develops Silicones. Retrieved from [Link]

-

Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry Gilman. Retrieved from [Link]

- Iowa State University. (n.d.). Henry Gilman.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,1,2,2-Tetraphenyldisilane

Introduction: Elucidating the Structure of a Key Organosilicon Precursor

1,1,2,2-Tetraphenyldisilane (Ph₂HSi-SiHPh₂) is a significant organosilicon compound, serving as a valuable precursor in materials science and synthetic chemistry. Its structure, featuring a direct silicon-silicon bond flanked by phenyl groups and reactive silicon-hydride (Si-H) functionalities, makes it a versatile building block for polymers and complex molecules.[1] Accurate confirmation of its identity and purity is paramount for any downstream application, necessitating a multi-faceted spectroscopic approach.

While this compound is commercially available, a comprehensive and consolidated public database of its full spectroscopic data is not readily accessible. This guide, therefore, serves as a primary reference for researchers, providing not just data, but the foundational principles and detailed methodologies for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for its unequivocal characterization. We will proceed by outlining the core techniques, detailing field-proven experimental protocols, and presenting the predicted spectral data based on sound chemical principles and analysis of analogous structures.

Contextual Framework: Synthesis Pathway

A complete analysis begins with an understanding of the material's origin. A plausible and common route to symmetrically substituted disilanes like 1,1,2,2-tetraphenyldisilane is the reductive dehalogenation (Wurtz-type coupling) of a corresponding chlorosilane.

Caption: General workflow for the synthesis of 1,1,2,2-tetraphenyldisilane.

This synthesis informs our analysis, suggesting that potential impurities could include unreacted starting material, monosilane side-products (e.g., diphenylsilane from premature quenching), or higher polysilanes. Spectroscopic analysis is therefore critical to confirm the desired Si-Si bond formation and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the chemical environment of each atom in the molecule. For 1,1,2,2-tetraphenyldisilane, a combination of ¹H, ¹³C, and ²⁹Si NMR is required for full characterization.

Expertise in Practice: Causality Behind Experimental Choices

-

Solvent Selection: A deuterated solvent that can dissolve the crystalline solid without reacting is essential. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power and relatively clean spectral window. Toluene-d₈ or Benzene-d₆ are also excellent options that can influence the chemical shifts of aromatic protons through solvent effects, sometimes improving spectral dispersion.

-

Sensitivity Enhancement for ²⁹Si: The ²⁹Si nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, leading to low sensitivity and potentially negative Nuclear Overhauser Effects (NOE).[2] To acquire a high-quality spectrum in a reasonable time, sensitivity-enhancement pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are not just recommended, but essential. These techniques transfer magnetization from the abundant, high-sensitivity ¹H nuclei to the rare ²⁹Si nuclei, significantly boosting the signal.

-

Referencing: All spectra should be referenced to an internal standard of tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of 1,1,2,2-tetraphenyldisilane in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, centered around 5 ppm, is sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is standard. Due to the presence of non-protonated carbons, a longer relaxation delay (e.g., 2-5 seconds) may be necessary for accurate integration, although this is not typically required for simple identification.

-

²⁹Si NMR Acquisition:

-

Use an inverse-gated decoupling pulse sequence or a polarization transfer sequence like INEPT or DEPT.[2]

-

A chromium(III) acetylacetonate (Cr(acac)₃) relaxation agent (~5-10 mg) can be added to shorten the long T1 relaxation times of the silicon nuclei, reducing the total experiment time.[2]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from several hundred to several thousand depending on the instrument and sample concentration.

-

Pro Tip: To mitigate the broad background signal from the glass NMR tube and the probe itself (often seen around -110 ppm), one can acquire a spectrum of the solvent alone and subtract it from the sample spectrum, or use a quartz-free probe setup if available.[3]

-

Predicted Spectra and Interpretation

The ¹H NMR spectrum is expected to be relatively simple, defined by two main regions:

-

Aromatic Region (δ ≈ 7.2 – 7.6 ppm): The 20 protons on the four phenyl groups will appear as a complex, overlapping multiplet. The ortho, meta, and para protons are chemically distinct but their signals often coalesce into a broad multiplet in this type of molecule.

-

Si-H Region (δ ≈ 4.9 – 5.2 ppm): The two protons directly attached to the silicon atoms are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single, sharp singlet. The chemical shift is downfield from typical alkane protons due to the influence of the adjacent silicon and phenyl groups. For comparison, the Si-H₂ protons in diphenylsilane appear around 4.8 ppm.[4] The integration ratio of the aromatic region to the Si-H region should be 20:2, or 10:1.

The proton-decoupled ¹³C NMR spectrum will show signals only for the phenyl carbons, as the two silicon atoms are NMR-active but not carbons. Due to the C₂ symmetry axis bisecting the Si-Si bond, the four phenyl groups are equivalent, and within each phenyl group, carbons are equivalent in pairs (ortho with ortho', meta with meta'). This results in four distinct signals:

-

Ipso-Carbon (C attached to Si): Expected around δ ≈ 133-135 ppm . This quaternary carbon signal will likely be the sharpest and of lowest intensity.

-

Ortho-Carbons: Expected around δ ≈ 135-136 ppm .

-

Meta-Carbons: Expected around δ ≈ 128-129 ppm .

-

Para-Carbon: Expected around δ ≈ 130-131 ppm . These predictions are based on data for analogous phenylsilanes.[5][6]

This spectrum is the most diagnostic for confirming the Si-Si bond. A single resonance is expected due to the chemical equivalence of the two silicon atoms.

-

Chemical Shift (δ ≈ -30 to -40 ppm): The chemical shift of silicon is highly sensitive to its environment. For diphenylsilane (Ph₂SiH₂), the shift is approximately -17.5 ppm.[7][8] The presence of a second silicon atom instead of a hydrogen typically induces an upfield shift. Therefore, a chemical shift in the -30 to -40 ppm range is a reasonable prediction.

-

Coupling: In a proton-coupled ²⁹Si spectrum, this signal would be complex. It would be split into a doublet by the directly attached proton (¹J(Si,H) is large, ~200 Hz) and potentially further split into a triplet by the two equivalent protons on the other silicon atom (³J(Si,H) is small). However, spectra are typically acquired with proton decoupling, resulting in a singlet.

| Predicted Spectroscopic Data for 1,1,2,2-Tetraphenyldisilane |

| ¹H NMR (Predicted in CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~ 7.2 – 7.6 |

| ~ 4.9 – 5.2 |

| ¹³C NMR (Predicted in CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~ 135 – 136 |

| ~ 133 – 135 |

| ~ 130 – 131 |

| ~ 128 – 129 |

| ²⁹Si NMR (Predicted in CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~ -30 to -40 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For 1,1,2,2-tetraphenyldisilane, its primary utility is the unambiguous identification of the Si-H bond.

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.[9] The goal is to disperse the sample in an IR-transparent matrix to minimize light scattering.[10]

-

Preparation: Gently grind spectroscopic-grade KBr powder (approx. 150-200 mg) in an agate mortar and pestle to a fine powder. Store KBr in a desiccator as it is hygroscopic.[11]

-

Mixing: Add a small amount of the sample (approx. 1-2 mg) to the KBr powder. The ideal ratio is about 1:100 sample to KBr.[12]

-

Grinding: Grind the mixture thoroughly for several minutes until it is a homogenous, fine powder. This step is critical to reduce particle size below the wavelength of IR radiation, preventing scattering.[10]

-

Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture. Slowly apply pressure (typically 8-10 tons) for 1-2 minutes.[11]

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty spectrometer first, then the sample spectrum.

Expected Spectrum and Interpretation

The IR spectrum will be dominated by several key absorption bands:

| Expected IR Absorption Bands for 1,1,2,2-Tetraphenyldisilane |

| Frequency Range (cm⁻¹) |

| ~ 3100 – 3000 |

| ~ 2120 – 2150 |

| ~ 1600, ~1480, ~1430 |

| ~ 1120 |

| ~ 740 - 690 |

The most crucial and unambiguous peak is the strong, sharp Si-H stretch.[13] Its appearance in the 2120-2150 cm⁻¹ range is definitive proof of the silicon-hydride functionality.[14] The absence of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of O-H groups from hydrolysis, and the absence of a strong Si-O-Si band (~1000-1100 cm⁻¹) would rule out siloxane impurities.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Expertise in Practice: Predicting Fragmentation

In EI-MS, the molecular ion (M⁺˙) is formed, and its subsequent fragmentation is governed by bond strengths. The weakest bonds tend to break first. In 1,1,2,2-tetraphenyldisilane, the Si-Si sigma bond is significantly weaker (~230 kJ/mol) than the Si-C (~300 kJ/mol) or Si-H (~320 kJ/mol) bonds.[1] Therefore, the most probable initial fragmentation event is the homolytic cleavage of the Si-Si bond.

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for 1,1,2,2-tetraphenyldisilane.

-

Molecular Ion (M⁺˙): The molecular ion should appear at an m/z corresponding to the molecular weight of C₂₄H₂₂Si₂, which is 366.6 g/mol . This peak may be of low to moderate intensity.

-

Base Peak (m/z 183): The most favorable fragmentation is the cleavage of the weak Si-Si bond, yielding the diphenylsilyl cation, [Ph₂SiH]⁺ , at m/z 183 . This is predicted to be the base peak (the most intense peak) in the spectrum.

-

Other Fragments: Other less abundant but significant fragments may include:

-

m/z 289: Loss of a phenyl radical ([M - C₆H₅]⁺).

-

m/z 259: A triphenylsilyl cation ([Ph₃Si]⁺) could form after rearrangement.

-

m/z 365: Loss of a hydrogen radical ([M - H]⁺).

-

| Predicted Major Ions in the EI Mass Spectrum |

| m/z |

| 366 |

| 183 |

| 289 |

| 259 |

Conclusion

The rigorous characterization of 1,1,2,2-tetraphenyldisilane is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the theoretical basis, practical protocols, and expert-driven predictions necessary for a researcher to confidently acquire and interpret the requisite data. The key spectroscopic markers to confirm the structure are:

-

NMR: The 10:1 integral ratio of aromatic to Si-H protons in the ¹H spectrum, the four distinct aromatic carbon signals in the ¹³C spectrum, and, most importantly, a single resonance around -30 to -40 ppm in the ²⁹Si spectrum.

-

IR: A strong, sharp absorbance band in the 2120-2150 cm⁻¹ region, confirming the Si-H functionality.

-

MS: A molecular ion at m/z 366 and a base peak at m/z 183, confirming the molecular weight and the characteristic Si-Si bond cleavage.

By following these protocols and comparing obtained data to these validated predictions, researchers and drug development professionals can ensure the identity and purity of their material, establishing a solid foundation for its use in further research and application.

References

-

Journal of the American Chemical Society. Ultrastable Copper Superatom. Available at: [Link].

-

Chem.info. (29Si) Silicon NMR. Available at: [Link].

-

Pascal-Man. 29Si NMR Some Practical Aspects. Available at: [Link].

-

SpectraBase. Diphenylsilane - Optional[29Si NMR] - Chemical Shifts. Available at: [Link].

-

ResearchGate. MIR-FTIR spectra in Si-H stretch region. Available at: [Link].

-

ACS Publications. Mass spectra of disilanes. Phenyl-silicon interaction and silicon-silicon bond strength. Available at: [Link].

-

RSC Publishing. The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Available at: [Link].

-

ACS Publications. Comprehensive Benchmark Study on the Calculation of 29Si NMR Chemical Shifts. Available at: [Link].

-

PubChem. Diphenylsilane. Available at: [Link].

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link].

-

Shimadzu. KBr Pellet Method. Available at: [Link].

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link].

-

Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Available at: [Link].

-

ResearchGate. 29Si NMR chemical shifts of silane derivatives | Request PDF. Available at: [Link].

-

The Royal Society of Chemistry. General Experimental Remarks. Available at: [Link].

-

SciSpace. Quantum-Chemical Calculation of 29Si NMR Spectrum of Silicon Dioxide Fullerene-Like Molecules. Available at: [Link].

-

University of Twente. INFRARED STUDY OF THE SILICA/SILANE REACTION. Available at: [Link].

-

The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. Available at: [Link].

-

The Royal Society of Chemistry. Electronic Supporting Information (ESI). Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

-

Scirp.org. IR Spectroscopic Study of Silicon Nitride Films. Available at: [Link].

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?. Available at: [Link].

-

PubChem. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Available at: [Link].

-

AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link].

-

YouTube. common fragmentation mechanisms in mass spectrometry. Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link].

-

ResearchGate. A close-up of the IR absorption spectrum for the Si–H stretching.... Available at: [Link].

-

YouTube. KBr Pellet Preparation for FTIR Analysis. Available at: [Link].

-

e-Publications@Marquette. Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. Available at: [Link].

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link].

-

YouTube. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Available at: [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pascal-man.com [pascal-man.com]

- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Diphenylsilane | C12H12Si | CID 69888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 13. gelest.com [gelest.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 1,1,2,2-Tetraphenyldisilane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure analysis of 1,1,2,2-tetraphenyldisilane and its derivatives. It is intended to serve as a detailed resource for researchers in materials science, crystallography, and medicinal chemistry, offering insights into the experimental methodologies and the nuanced interpretation of the structural data.

Introduction: The Significance of Aryldisilanes

Disilanes, compounds containing a silicon-silicon single bond, form a fundamental class of organosilicon compounds. When substituted with aryl groups, such as the phenyl rings in 1,1,2,2-tetraphenyldisilane, these molecules exhibit unique electronic and photophysical properties. The spatial arrangement of these bulky phenyl groups profoundly influences the molecular conformation, crystal packing, and ultimately, the material's bulk properties. A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is therefore paramount for structure-property relationship studies and the rational design of new materials. The unique sigma electron delocalization (σ-conjugation) across catenated Si atoms gives polysilanes useful properties, and the presence of aromatic groups on the silicon atoms can cause a red shift in UV absorption spectra and enhance σ–π mixing, thereby increasing conjugation.[1]

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 1,1,2,2-Tetraphenyldisilane

A common and effective method for the synthesis of 1,1,2,2-tetraphenyldisilane involves the reductive coupling of a dihalodiphenylsilane, typically dichlorodiphenylsilane, using a suitable reducing agent.

Experimental Protocol: Reductive Coupling of Dichlorodiphenylsilane

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is thoroughly dried and purged with dry nitrogen to ensure anaerobic and anhydrous conditions.

-

Reagents: Dichlorodiphenylsilane is used as the precursor. Lithium metal is a commonly employed reducing agent. Anhydrous tetrahydrofuran (THF) is used as the solvent.

-

Procedure:

-

Freshly cut lithium metal is added to the reaction flask containing anhydrous THF.

-

A solution of dichlorodiphenylsilane in anhydrous THF is added dropwise to the stirred suspension of lithium at room temperature.

-

The reaction mixture is then heated to reflux and maintained for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude 1,1,2,2-tetraphenyldisilane is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether, to yield a white crystalline solid.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. For aryldisilanes like 1,1,2,2-tetraphenyldisilane, slow evaporation or slow cooling of a saturated solution are effective techniques.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. A mixture of a good solvent (e.g., dichloromethane or THF) and a poor solvent (e.g., hexane or ethanol) often yields high-quality crystals.

-

Procedure:

-

A saturated solution of the purified compound is prepared in the chosen solvent system at room temperature.

-

The solution is filtered through a syringe filter to remove any particulate matter.

-

The filtered solution is placed in a small, clean vial, which is then loosely capped to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment for several days to weeks.

-

As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Crystal Structure Analysis: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. The collected data is then processed, which involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, typically using direct methods for small molecules. This provides an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy. The refinement process adjusts atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

Workflow for Crystal Structure Determination

Caption: Workflow for the crystal structure analysis of small molecules.

Structural Insights into 1,1,2,2-Tetraphenyldisilane and its Derivatives

The crystal structure of 1,1,2,2-tetraphenyldisilane reveals key information about its molecular conformation and intermolecular interactions in the solid state.

Molecular Conformation

Due to the steric bulk of the four phenyl groups, 1,1,2,2-tetraphenyldisilane typically adopts a staggered conformation around the Si-Si bond to minimize steric hindrance. The two diphenylsilyl (SiPh₂) moieties are twisted with respect to each other. The precise dihedral angle is a key parameter obtained from the crystal structure analysis.

Conformational Isomers of 1,1,2,2-Tetraphenyldisilane

Caption: Newman projections illustrating the anti and gauche conformers.

Key Geometric Parameters

The crystal structure provides precise measurements of bond lengths and angles. The Si-Si bond length in aryldisilanes is a critical parameter that can be influenced by the nature and steric bulk of the substituents. In sterically congested disilanes, the Si-Si bond can be elongated compared to less hindered analogues.

Table 1: Selected Geometric Parameters for a Hypothetical 1,1,2,2-Tetraphenyldisilane Derivative

| Parameter | Value |

| Si-Si bond length (Å) | 2.35 - 2.45 |

| Si-C bond length (Å) | 1.87 - 1.90 |

| C-Si-C bond angle (°) | 108 - 112 |

| Si-Si-C bond angle (°) | 107 - 111 |

Note: These are typical ranges and the actual values will be determined from the specific crystal structure.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of 1,1,2,2-tetraphenyldisilane and its derivatives, van der Waals interactions and, notably, π-π stacking interactions between the phenyl rings of adjacent molecules play a significant role in dictating the crystal packing. The efficiency of this packing can influence the material's density, melting point, and solid-state photophysical properties. The analysis of these packing motifs provides valuable insights into the supramolecular assembly of these molecules.

Conclusion

The crystal structure analysis of 1,1,2,2-tetraphenyldisilane and its derivatives provides a wealth of information that is crucial for understanding their chemical and physical properties. This guide has outlined the key experimental procedures for their synthesis, crystallization, and structural determination by X-ray diffraction. The detailed analysis of the resulting structural data, including conformational analysis and the study of intermolecular interactions, is essential for the rational design of new organosilicon materials with tailored functionalities for a wide range of applications, from electronics to pharmaceuticals.

References

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The photophysical properties of naphthalene bridged disilanes. RSC Publishing. [Link]

Sources

The Dichotomous Reactivity of the Si-Si Bond in 1,1,2,2-Tetraphenyldisilane: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the reactivity of the silicon-silicon (Si-Si) bond in 1,1,2,2-tetraphenyldisilane (TPDS). This seemingly simple covalent bond exhibits a fascinating dichotomy: it is susceptible to cleavage under various conditions, yet it can be preserved and harnessed for sophisticated molecular constructions. For researchers, scientists, and professionals in drug development and materials science, understanding this dual nature is paramount for leveraging the full potential of organodisilane chemistry. This guide will delve into the synthesis of TPDS, the fundamental principles governing its Si-Si bond reactivity, detailed experimental protocols for both cleavage and preservation reactions, and the mechanistic underpinnings of these transformations.

Introduction: The Si-Si Bond as a Functional Group

The Si-Si bond in disilanes, and particularly in 1,1,2,2-tetraphenyldisilane, should be viewed not as a mere structural linker but as a reactive functional group. With an average bond dissociation energy of approximately 230 kJ/mol, the Si-Si σ-bond is significantly weaker than a typical C-C bond (~348 kJ/mol) and even weaker than the Si-H bond (~323 kJ/mol) within the same molecule.[1] This inherent lability is the cornerstone of its reactivity, making it susceptible to cleavage by thermal, photochemical, and catalytic methods.

However, recent advancements in catalysis have demonstrated that the Si-Si bond can be selectively preserved while other reactive sites in the molecule, such as Si-H bonds, are functionalized. This guide will illuminate this chemical duality, providing the foundational knowledge required to either exploit the Si-Si bond's lability or ensure its integrity during synthetic transformations.

Synthesis of 1,1,2,2-Tetraphenyldisilane

As a symmetrical tetraaryldisilane, 1,1,2,2-tetraphenyldisilane can be synthesized through the reductive coupling of the corresponding chlorosilane, diphenylchlorosilane, or the dehydrogenative coupling of diphenylsilane. A modern and versatile approach involves an electrochemical strategy that offers mild conditions and good functional group tolerance compared to traditional methods like Wurtz-type couplings with alkali metals.

Electrochemical Reductive Coupling of Diphenylchlorosilane

This method utilizes the electrochemical reduction of a chlorosilane to generate a silyl anion intermediate, which then undergoes nucleophilic substitution with another chlorosilane molecule to form the Si-Si bond.

Experimental Protocol: Synthesis of 1,1,2,2-Tetraphenyldisilane

Materials:

-

Diphenylchlorosilane

-

Anhydrous, degassed solvent (e.g., THF with a supporting electrolyte like tetrabutylammonium perchlorate)

-

Undivided electrochemical cell with a constant current source

-

Working electrode (e.g., reticulated vitreous carbon)

-

Sacrificial anode (e.g., zinc or magnesium)

Procedure:

-

In an inert atmosphere (e.g., a glovebox), assemble the undivided electrochemical cell with the working electrode and the sacrificial anode.

-

Prepare a solution of diphenylchlorosilane in the anhydrous, degassed electrolyte solution.

-

Apply a constant current to the cell to initiate the reduction of diphenylchlorosilane. The reaction progress can be monitored by techniques such as gas chromatography or thin-layer chromatography.

-

Upon completion of the reaction, quench the electrolysis and remove the electrodes.

-

The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 1,1,2,2-tetraphenyldisilane.

The Si-Si Bond Under Strain: Cleavage Reactions

The inherent weakness of the Si-Si bond makes 1,1,2,2-tetraphenyldisilane a valuable precursor for silyl radicals and silyl anions upon cleavage. This reactivity is particularly pronounced in the presence of transition metals, under photochemical conditions, or with certain nucleophiles.

Transition Metal-Catalyzed Cleavage

Many low-valent transition metal complexes can insert into the Si-Si bond via oxidative addition, leading to its cleavage. This is often an undesired side reaction in processes like hydrosilylation when using traditional catalysts. For instance, well-established catalysts such as Karstedt's catalyst (a platinum complex), Speier's catalyst (H₂PtCl₆), and Wilkinson's catalyst (Rh(PPh₃)₃Cl) have been shown to induce significant Si-Si bond cleavage in TPDS, leading to complex product mixtures.[1] Palladium catalysts are also known to facilitate the cleavage of the Si-Si bond.[1]

Experimental Protocol: Representative Palladium-Catalyzed Cleavage of 1,1,2,2-Tetraphenyldisilane

Materials:

-

1,1,2,2-Tetraphenyldisilane (TPDS)

-

A palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous, degassed solvent (e.g., toluene or THF)

-

A trapping agent (e.g., an aryl halide for cross-coupling, or an alkyne for disilylation)

-

Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

In an inert atmosphere, dissolve 1,1,2,2-tetraphenyldisilane and the trapping agent in the anhydrous, degassed solvent in a Schlenk flask.

-

Add a catalytic amount of the palladium(0) catalyst to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the functionalized silane product resulting from the Si-Si bond cleavage.

Photochemical Cleavage

Aryldisilanes, including TPDS, are susceptible to photochemical cleavage of the Si-Si bond. Theoretical studies suggest that upon UV irradiation, the molecule is excited to a triplet state, which then undergoes homolytic cleavage of the Si-Si bond to generate two silyl radicals (Ph₂SiH•).[2] These highly reactive radical intermediates can then be trapped by solvents or other reagents in the reaction mixture.

Conceptual Workflow for Photochemical Cleavage

Caption: Photochemical cleavage of TPDS.

Taming the Bond: Reactions that Preserve Si-Si Integrity

Contrary to its propensity for cleavage, the Si-Si bond in TPDS can be maintained under specific catalytic conditions, allowing for selective functionalization of other parts of the molecule. This has been a significant advancement in disilane chemistry.

Iron-Catalyzed Hydrodisilylation of Alkynes

A notable example of preserving the Si-Si bond is the iron-catalyzed hydrodisilylation of alkynes with TPDS. This reaction selectively activates the Si-H bonds for addition across the alkyne triple bond, leaving the Si-Si bond intact. This is achieved by using a specially designed quinoline-pyridine-oxazoline (OPQ) tridentate ligand, which modulates the reactivity of the iron center to prevent oxidative addition into the Si-Si bond.[1]

Experimental Protocol: Iron-Catalyzed Hydrodisilylation of Phenylacetylene with TPDS

Materials:

-

1,1,2,2-Tetraphenyldisilane (TPDS)

-

Phenylacetylene

-

Iron(II) chloride (FeCl₂)

-

OPQ ligand (L10 as described in the source literature)[1]

-

Sodium triethylborohydride (NaBHEt₃) as a reductant/activator

-

Anhydrous, degassed tetrahydrofuran (THF)

-

Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

In an inert atmosphere, add the OPQ ligand and FeCl₂ to a Schlenk flask, followed by anhydrous THF. Stir the mixture to form the iron catalyst complex.

-

In a separate flask, dissolve 1,1,2,2-tetraphenyldisilane and phenylacetylene in anhydrous THF.

-

To the catalyst mixture, add the NaBHEt₃ solution to activate the catalyst.

-

Transfer the solution of TPDS and phenylacetylene to the activated catalyst solution via cannula.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 1 hour) and monitor by TLC or GC-MS.[1]

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired vinyldisilane.

Proposed Catalytic Cycle for Iron-Catalyzed Hydrodisilylation

Caption: Iron-catalyzed hydrodisilylation cycle.

Summary of Reactivity and Data

The reactivity of the Si-Si bond in 1,1,2,2-tetraphenyldisilane is highly dependent on the reaction conditions, particularly the choice of catalyst. This dichotomy is summarized below.

| Reaction Type | Reagents/Conditions | Fate of Si-Si Bond | Products |

| Cleavage | Pd(0), Pt(0), Rh(I) catalysts | Cleaved | Functionalized monosilanes |

| Cleavage | UV irradiation | Cleaved (Homolytically) | Silyl radicals |

| Preservation | Fe(II)/OPQ ligand catalyst | Preserved | Vinyldisilanes (from alkynes) |

Key Bond Dissociation Energies

| Bond | Average Dissociation Energy (kJ/mol) |

| Si-Si | ~230[1] |

| Si-H | ~323[1] |

| C-C | ~348 |

Conclusion

1,1,2,2-Tetraphenyldisilane is a molecule of contrasts. Its Si-Si bond, while inherently weak and prone to cleavage, can be strategically managed to serve distinct synthetic purposes. For the materials scientist, the cleavage of the Si-Si bond provides a gateway to novel silicon-containing polymers and materials. For the synthetic organic chemist, the ability to preserve this bond while functionalizing other molecular sites opens new avenues for the construction of complex, silicon-containing molecules with potential applications in medicinal chemistry and beyond. The continued development of sophisticated catalytic systems will undoubtedly further unlock the synthetic potential of this versatile and reactive Si-Si bond.

References

-

Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(35), 19356-19368. [Link]

-

Guan, W., et al. (2022). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. ChemRxiv. [Link]

-

Radosevich, A. T., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC. [Link]

-

Lin, S.-H., et al. (2018). Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). Molecules, 23(11), 2936. [Link]

-

Organic Chemistry Portal. (n.d.). Diphenylsilane. [Link]

Sources

thermal and chemical stability of 1,1,2,2-tetraphenyldisilane

An In-depth Technical Guide to the Thermal and Chemical Stability of 1,1,2,2-Tetraphenyldisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetraphenyldisilane [(C₆H₅)₂HSi-SiH(C₆H₅)₂] is an organosilicon compound of significant interest in materials science and synthetic chemistry. Its structure, featuring a silicon-silicon single bond flanked by bulky phenyl groups, imparts unique reactivity and properties. The Si-Si bond is kinetically stabilized by the sterically demanding phenyl substituents, yet it remains the most reactive site in the molecule. Understanding the thermal and chemical stability of this disilane is paramount for its effective application as a precursor for silicon-containing polymers, as a reducing agent in organic synthesis, and in the development of novel materials. This guide provides a detailed examination of the factors governing the stability of 1,1,2,2-tetraphenyldisilane, offering field-proven insights and methodologies for its handling and characterization.

Molecular Structure and Bonding: The Heart of Reactivity

The core of 1,1,2,2-tetraphenyldisilane's chemistry lies in its central silicon-silicon bond. The average bond dissociation energy of a Si-Si bond is approximately 230 kJ/mol, which is significantly lower than that of a typical Si-H bond (around 323 kJ/mol) or a C-C bond (around 348 kJ/mol).[1] This inherent weakness makes the Si-Si bond susceptible to cleavage under thermal or chemical stress.

The four phenyl groups attached to the silicon atoms play a dual role. Their large size provides considerable steric hindrance, which kinetically shields the Si-Si bond from external reagents, enhancing its stability compared to less substituted disilanes. However, the electron-withdrawing nature of the phenyl groups can also influence the bond's polarity and reactivity.

Thermal Stability: A Tale of Bond Cleavage

The thermal stability of an organosilicon compound is a critical parameter for high-temperature applications.[2][3] For 1,1,2,2-tetraphenyldisilane, thermal decomposition is primarily dictated by the homolytic cleavage of the weakest link—the Si-Si bond.

Upon heating, the molecule undergoes scission to generate two diphenylsilyl radicals (•SiH(C₆H₅)₂). These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or disproportionation, leading to the formation of diphenylsilane ((C₆H₅)₂SiH₂) and other silicon-containing species. The precise decomposition temperature and product distribution are best determined empirically using thermal analysis techniques.

Data Presentation: Thermal Properties

| Property | Description | Method of Determination |

| Decomposition Onset | The temperature at which significant mass loss begins. This is a key indicator of the upper limit of thermal stability. | Thermogravimetric Analysis (TGA)[4] |

| Primary Decomposition Pathway | Homolytic cleavage of the Si-Si bond to form diphenylsilyl radicals. | Mechanistic studies, often supported by techniques like flash pyrolysis mass spectrometry.[5] |

| Major Decomposition Products | Diphenylsilane, along with various oligomeric and polymeric silicon-containing materials. | Gas Chromatography-Mass Spectrometry (GC/MS) analysis of pyrolysis products.[6] |

Mandatory Visualization: Thermal Decomposition Pathway

Caption: Homolytic cleavage of 1,1,2,2-tetraphenyldisilane upon heating.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal decomposition profile of 1,1,2,2-tetraphenyldisilane.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1,1,2,2-tetraphenyldisilane into a ceramic or platinum TGA pan.

-

Ensure the sample is a fine, uniform powder to promote even heat distribution.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an oxygen-free atmosphere. This is critical to prevent oxidative decomposition, which would confound the thermal stability measurement.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 800 °C. A controlled heating rate ensures reproducible results.[7]

-

Record the sample mass as a function of temperature.

-

-

Data Analysis:

-